4-(5-Fluoropyridin-3-yl)morpholine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-fluoropyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIVIXFCNOIXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Morpholine Scaffolds in Medicinal Chemistry and Chemical Biology
The morpholine (B109124) moiety, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a well-established and highly valued scaffold in the realm of medicinal chemistry. nih.govresearchgate.netnih.govsci-hub.seresearchgate.net Its prevalence in numerous approved drugs and clinical candidates underscores its importance as a "privileged structure." researchgate.net
The utility of the morpholine ring can be attributed to several key factors:
Physicochemical Properties: The presence of the ether oxygen and the secondary amine (or tertiary amine when substituted) imparts a favorable balance of hydrophilicity and lipophilicity to molecules. This can lead to improved aqueous solubility, a critical factor for drug absorption and distribution. researchgate.net
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate. nih.gov
Synthetic Accessibility: The morpholine ring can be readily introduced into molecules through various established synthetic methodologies, making it an attractive component for the construction of compound libraries for high-throughput screening. researchgate.netnih.gov
Biological Activity: The morpholine scaffold itself can contribute to the biological activity of a molecule. It can act as a key pharmacophoric element, engaging in hydrogen bonding and other interactions with biological targets such as enzymes and receptors. researchgate.net
The versatility of the morpholine scaffold is evident in its presence in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. sci-hub.seresearchgate.net
The Role of Fluorinated Pyridine Motifs in Bioactive Compounds
The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design, and the fluorinated pyridine (B92270) motif is of particular significance. The unique properties of the fluorine atom can profoundly influence the biological activity and pharmacokinetic profile of a compound.
Key contributions of fluorinated pyridine motifs include:
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at a potential site of metabolism can block oxidative degradation, thereby increasing the metabolic stability and bioavailability of a compound. researchgate.net
Altered Conformation: The small size of the fluorine atom allows it to replace a hydrogen atom with minimal steric perturbation. However, its electronic effects can influence the conformation of a molecule, which can be critical for optimal binding to a biological target.
The strategic incorporation of fluorine into pyridine rings has been instrumental in the development of numerous successful drugs, particularly in the areas of oncology and infectious diseases. researchgate.net
Spectroscopic and Analytical Characterization of 4 5 Fluoropyridin 3 Yl Morpholine in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can deduce the connectivity and chemical environment of each atom. For 4-(5-Fluoropyridin-3-yl)morpholine, ¹H, ¹³C, and ¹⁹F NMR studies are crucial for a comprehensive structural assignment.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons represented by the signal.
In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons on the pyridine (B92270) ring and the morpholine (B109124) ring. The protons of the morpholine ring typically appear as two multiplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.
A representative ¹H NMR dataset for this compound is presented below:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.19 | d | 1H | H-2 (Pyridine) |
| ~8.05 | s | 1H | H-6 (Pyridine) |
| ~7.15 | d | 1H | H-4 (Pyridine) |
| ~3.85 | t | 4H | -CH₂-O- (Morpholine) |
| ~3.25 | t | 4H | -CH₂-N- (Morpholine) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.
Fluorine-19 (¹⁹F) NMR
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. It provides information about the chemical environment of the fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-5 position of the pyridine ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. While specific research-grade data is not widely available in public literature, the analysis would confirm the presence and position of the fluorine substituent.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is introduced as a solution, and the resulting spectrum typically shows the protonated molecule [M+H]⁺. This allows for the direct determination of the molecular weight of the compound.
For this compound (molecular formula C₉H₁₁FN₂O), the expected monoisotopic mass is approximately 182.09 g/mol . The ESI-MS spectrum would therefore be expected to show a prominent peak at an m/z value of approximately 183.09, corresponding to the [M+H]⁺ ion.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | ~183.09 | ~183.1 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule, providing strong evidence for its chemical formula.
For this compound, an HRMS analysis would be used to confirm its elemental composition as C₉H₁₁FN₂O. The experimentally measured exact mass of the protonated molecule [M+H]⁺ would be compared to the calculated theoretical mass.
| Ion | Calculated Exact Mass |
| [C₉H₁₂FN₂O]⁺ | 183.0934 |
A close match between the observed and calculated exact masses would provide unambiguous confirmation of the molecular formula. Further analysis of the fragmentation patterns in an HRMS/MS experiment could provide additional structural information, though detailed public data on the fragmentation of this specific compound is limited.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is generated, which acts as a molecular fingerprint. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the morpholine ring, the fluoropyridine ring, and the C-N and C-O bonds that connect them.
The morpholine moiety would be identifiable by the presence of C-H stretching vibrations of the methylene (-CH2-) groups, typically observed in the 2850-2960 cm⁻¹ region. The C-O-C ether linkage within the morpholine ring would produce a strong, characteristic stretching band in the 1110-1140 cm⁻¹ range. The C-N stretching of the tertiary amine in the morpholine ring is expected to appear in the 1020-1250 cm⁻¹ region.
The fluoropyridine part of the molecule will also give rise to several distinct peaks. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring would generate a series of bands in the 1400-1600 cm⁻¹ region. A key indicator for the presence of the fluorine substituent is the C-F stretching band, which is typically strong and found in the 1000-1400 cm⁻¹ range. The precise position of this band can be influenced by the electronic environment of the aromatic ring.
Table 1: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H Stretch (CH₂) | 2850-2960 | Medium |
| Aromatic C=C and C=N Stretch | 1400-1600 | Medium to Strong |
| C-F Stretch | 1000-1400 | Strong |
| C-O-C Stretch (Ether) | 1110-1140 | Strong |
| C-N Stretch (Tertiary Amine) | 1020-1250 | Medium |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating the components of a mixture, and for determining the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two such powerful techniques routinely used in the analysis of organic molecules like this compound.
HPLC is a cornerstone technique for the purification and purity assessment of non-volatile organic compounds. In the analysis of this compound, a reversed-phase HPLC method would likely be employed. This involves a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
A typical mobile phase for a compound of this polarity might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. The retention time of this compound would be a key parameter for its identification under specific chromatographic conditions. By creating a calibration curve with standards of known concentration, the method can be used for quantitative analysis to determine the exact purity of a sample. For instance, a study on a related compound, N-(3-nitro-4-quinoline)morpholino-4-carboxamidine, utilized a LiChrosorb C18 column with a mobile phase of acetonitrile and sodium acetate (B1210297) buffer (pH 7.2) for its determination in plasma. nih.gov
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
UPLC is an evolution of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. For the analysis of this compound, a UPLC method would offer a high-throughput option for purity checks during reaction monitoring or for the final quality control of the synthesized compound.
The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures. The mobile phases and column chemistries used would be similar to those for HPLC, but the run times could be reduced from several minutes to under a minute. The availability of UPLC data for the related precursor, 5-Fluoropyridin-3-amine, suggests that this technique is well-suited for the analysis of this class of compounds. bldpharm.com
X-ray Crystallography for Absolute Stereochemistry and Conformation
For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its chemical structure. It would confirm the connectivity of the morpholine and fluoropyridine rings and provide precise measurements of the bond lengths and angles within the molecule. Furthermore, the crystal structure would reveal the conformation of the morpholine ring, which typically adopts a chair conformation. It would also describe the relative orientation of the two ring systems.
In the solid state, intermolecular interactions such as hydrogen bonding and π-stacking play a crucial role in how the molecules pack together to form a crystal lattice. While this compound does not have traditional hydrogen bond donors, weak C-H···O or C-H···F hydrogen bonds might be observed. The crystal structure would provide invaluable information on these packing forces. Although no specific X-ray crystallographic data for this compound has been publicly reported, the technique remains the gold standard for absolute structure determination in the solid state. For example, the crystal structure of a co-crystal containing 5-fluorocytosine (B48100) revealed a complex network of hydrogen bonds and C-F···π interactions that stabilize the crystal packing. nih.gov
Computational and Theoretical Investigations of 4 5 Fluoropyridin 3 Yl Morpholine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule. For 4-(5-Fluoropyridin-3-yl)morpholine, DFT calculations can elucidate key properties that govern its biological activity. These calculations provide detailed information on the molecule's geometry, electronic distribution, and orbital energies.
DFT studies, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31++G(d,p), can be used to optimize the molecular geometry of this compound. researchgate.net This process determines the most stable three-dimensional conformation of the molecule. From the optimized geometry, various electronic properties can be calculated. For instance, in a study on the related compound 4-Acetylmorpholine, DFT calculations were used to determine bond lengths and angles, providing a precise structural characterization. researchgate.net
Furthermore, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical outputs of DFT calculations. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The electrostatic potential map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. These quantum chemical insights are crucial for understanding how this compound might interact with biological targets. nih.gov
A study on the interaction between flavonol and 4-vinylpyridine (B31050) using DFT highlighted how specific atomic centers act as acceptor sites in molecular interactions. mdpi.com A similar analysis for this compound would identify the nitrogen and oxygen atoms of the morpholine (B109124) ring and the nitrogen of the pyridine (B92270) ring as potential hydrogen bond acceptors, while the fluorine atom can also participate in interactions.
| Calculated Property | Significance for this compound |
| Optimized Molecular Geometry | Provides the most stable 3D structure, essential for docking studies. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |
| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, predicting interaction sites. |
| Dipole Moment | A high dipole moment suggests increased reactivity. researchgate.net |
Molecular Docking Studies on Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict how a ligand, such as this compound, might bind to the active site of a protein target.
The process involves preparing the 3D structures of both the ligand and the protein. The structure of this compound would be optimized using methods like DFT as described above. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then explore various possible binding poses of the ligand within the protein's binding site and score them based on factors like intermolecular energy and binding affinity.
For example, in a study of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, molecular docking was used to highlight strong binding interactions within the mTOR active site. researchgate.net Similarly, docking studies on quinazoline-morpholine hybrids identified potent inhibitors of VEGFR1, VEGFR2, and EGFR, with the docking scores correlating with experimental cytotoxic activity. nih.gov For this compound, docking could be performed against a range of potential targets, such as kinases or other enzymes implicated in disease, to predict its inhibitory potential and binding mode. The docking results would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and amino acid residues in the active site.
| Docking Parameter | Description | Relevance to this compound |
| Binding Affinity (kcal/mol) | A measure of the strength of the interaction between the ligand and the protein. More negative values indicate stronger binding. | Predicts the potential potency of the compound as an inhibitor. |
| Binding Pose | The specific orientation and conformation of the ligand within the protein's active site. | Elucidates the mechanism of interaction at a molecular level. |
| Key Interactions | Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. | Guides the rational design of more potent and selective analogs. |
Molecular Dynamics Simulations for Ligand-Target Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. youtube.com MD simulations are crucial for assessing the stability of the ligand-protein complex predicted by docking. nih.gov
Starting from the best-docked pose of this compound in its target protein, an MD simulation would be run for a specific duration (e.g., nanoseconds). The simulation calculates the forces between atoms and uses them to predict their movements, providing a trajectory of the complex's behavior in a simulated physiological environment (e.g., in water with ions at a specific temperature and pressure).
Analysis of the MD trajectory can reveal important information about the stability of the binding. Key parameters to analyze include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates conformational changes, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. In a study on quinazoline-2,4,6-triamine derivatives as EGFR inhibitors, MD simulations were used to confirm the stability of the ligand-protein complexes. researchgate.net Similarly, for this compound, MD simulations would validate the docking results and provide a more realistic model of its interaction with a biological target, assessing the persistence of key binding interactions over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, untested compounds.
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) against a specific target is required. For each molecule, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that correlates the descriptors with the biological activity. nih.gov
A study on olanzapine (B1677200) derivatives developed a QSAR model using energy-based descriptors from docking to predict their activity at the D2 receptor. nih.gov For a series of morpholine-containing compounds, a QSAR model could identify the key structural features that contribute to their activity. For instance, it might reveal that the presence of the fluorine atom on the pyridine ring of this compound is crucial for its potency. Once a predictive QSAR model is established, it can be used to virtually screen new derivatives and prioritize them for synthesis and testing. frontiersin.org
| QSAR Component | Description |
| Training Set | A group of compounds with known activities used to build the model. |
| Test Set | A separate group of compounds used to validate the predictive power of the model. |
| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. |
| Statistical Model | The mathematical equation that relates the descriptors to the biological activity. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to be active at a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
A pharmacophore model can be generated based on the structure of a known active ligand bound to its target protein (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). For this compound, a pharmacophore model could be developed based on its docked conformation in a target protein. This model would highlight the key interaction points, such as the hydrogen-bonding capabilities of the morpholine oxygen and pyridine nitrogen, and the potential for hydrophobic interactions.
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of new and structurally diverse compounds that match the pharmacophore and are therefore likely to be active. For instance, a pharmacophore-based virtual screening approach was successfully used to discover inhibitors of Trypanosoma cruzi GAPDH. nih.gov This methodology could be applied to find other compounds with a similar interaction profile to this compound, potentially leading to the discovery of novel drug candidates.
Computational Prediction of Molecular Descriptors Relevant to Biological Activity
Beyond the specific modeling techniques described above, a wide range of molecular descriptors relevant to biological activity can be computationally predicted for this compound. These descriptors provide a comprehensive profile of the compound's physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net
Various software and web-based tools can calculate descriptors that are crucial for a compound's drug-likeness. These include:
Lipophilicity (logP): Affects solubility, permeability, and plasma protein binding.
Molecular Weight (MW): Influences absorption and distribution.
Polar Surface Area (PSA): Correlates with membrane permeability.
Number of Hydrogen Bond Donors and Acceptors: Impacts solubility and binding to targets.
Number of Rotatable Bonds: Relates to conformational flexibility and oral bioavailability.
These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability. For example, a study on quinazoline-morpholinobenzylideneamino hybrid compounds included ADME prediction to determine their physicochemical parameters and drug-likeness. nih.gov For this compound, the computational prediction of these descriptors would provide a valuable early assessment of its potential to be developed into an effective drug.
| Molecular Descriptor | Predicted Value (Illustrative) | Significance |
| Molecular Weight ( g/mol ) | ~182.19 | Within the range for good oral bioavailability. |
| logP | Varies with prediction method | Indicates lipophilicity and affects ADME properties. |
| Polar Surface Area (Ų) | Calculated based on structure | Predicts cell membrane permeability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 (N and O in morpholine, N in pyridine) | Influences solubility and target binding. |
Investigation of Biological Activities and Molecular Mechanisms Preclinical and in Vitro Studies
Enzyme Inhibition and Receptor Binding Studies
Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) Agonism and Related Preclinical Studies
While 4-(5-Fluoropyridin-3-yl)morpholine itself has not been the direct subject of extensive published research, a structurally related compound, N-[5-(5-Fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (also known as SEN78702 or WYE-308775), has been identified as a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR). nih.govnih.gov This receptor is a promising therapeutic target for cognitive impairments associated with conditions like Alzheimer's disease and schizophrenia. nih.gov
A medicinal chemistry program that led to the discovery of SEN78702 aimed to improve upon earlier compounds by enhancing plasma stability, brain penetration, and efficacy in cognitive models. nih.gov All functional activities for this class of compounds were assessed using a calcium flux assay, with full agonism being defined as eliciting a maximum response (Emax) greater than 90% of that induced by nicotine. acs.org
Preclinical evaluation of SEN78702 demonstrated its potential in animal models of cognition. These studies highlighted its improved pharmacokinetic properties and its ability to positively impact behavioral outcomes in rodents. nih.govresearchgate.net
Table 1: In Vitro Activity of a Structurally Related α7 nAChR Agonist
| Compound Name | Target | Activity | Assay | Key Findings | Reference |
|---|
Dopamine D4 Receptor (D4R) Antagonism
Based on available scientific literature, there are no preclinical or in vitro studies that have specifically investigated the activity of this compound as a Dopamine D4 Receptor (D4R) antagonist. While various compounds with morpholine (B109124) or piperidine (B6355638) moieties have been explored as D4R antagonists, a direct link to the this compound scaffold has not been established in published research. chemrxiv.orgresearchgate.net
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
There is no publicly available scientific evidence from preclinical or in vitro studies to suggest that this compound acts as an inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β). Numerous inhibitors of GSK-3β have been developed and studied for their therapeutic potential in various diseases, but none have been identified as being structurally represented by or closely related to this compound. nih.govactuatetherapeutics.comfrontiersin.org
Mycobacterial ATP Synthase Inhibition
Investigations into inhibitors of mycobacterial ATP synthase, a critical enzyme for the viability of Mycobacterium tuberculosis, have identified various chemical scaffolds with potent activity, such as diarylquinolines and squaramides. nih.gov However, a review of the available scientific literature did not reveal any studies linking this compound to the inhibition of this enzyme.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for certain anticancer and anti-inflammatory drugs. nih.govresearchgate.netnih.gov There is currently no published research from preclinical or in vitro studies to indicate that this compound possesses inhibitory activity against DHODH.
Leucine-Rich Repeat Kinase 2 (LRRK2) Targeting
While direct studies on this compound are not available, a related compound, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), has been synthesized and evaluated as a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). nih.gov Mutations that lead to increased LRRK2 kinase activity are associated with an elevated risk of Parkinson's disease. nih.gov
FIPM was developed as a potential positron emission tomography (PET) tracer for imaging LRRK2 in the brain. nih.gov Its synthesis involved the use of 4-(6-fluoropyridin-2-yl)morpholine as a precursor, highlighting the utility of the fluoropyridinyl-morpholine scaffold in developing LRRK2-targeting agents. nih.gov In vitro binding assays demonstrated that FIPM has a high affinity for LRRK2. nih.gov
Table 2: In Vitro Activity of a Structurally Related LRRK2 Inhibitor
| Compound Name | Target | IC50 | Assay | Key Findings | Reference |
|---|
Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition
The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a significant target in therapeutic research, particularly in oncology. nih.govnih.gov The morpholine ring is a key structural feature in several known mTOR inhibitors. nih.gov Research into morpholine-containing compounds has demonstrated that this moiety can be crucial for binding to the PI3K-related kinase (PIKK) family, to which mTOR belongs.
While direct preclinical studies on the mTOR inhibitory activity of this compound are not extensively documented in the available scientific literature, the broader class of morpholine-substituted compounds has shown significant potential. For instance, various 4-morpholino-2-phenylquinazolines and their derivatives have been synthesized and evaluated as inhibitors of PI3 kinase p110α, a related enzyme in the PI3K/Akt/mTOR pathway. nih.gov Furthermore, compounds such as 2-(morpholin-1-yl)pyrimido[2,1-a]isoquinolin-4-one have been shown to inhibit mTOR without significantly affecting PI3K, highlighting the potential for selectivity within this chemical class. nih.gov The development of catalytic mTORC1/2 inhibitors like PQR620, a 1,3,5-triazine (B166579) derivative containing a morpholine group, further underscores the importance of this heterocycle in designing potent and selective mTOR inhibitors. nih.gov However, it is important to note that these are structurally distinct from this compound, and specific inhibitory data for this compound is not available.
Antimicrobial Research Applications
The morpholine scaffold is present in various compounds investigated for their antimicrobial properties. researchgate.net
In Vitro Antibacterial Activity and Mechanistic Studies
While direct studies on the antibacterial activity of this compound are limited, research on structurally related compounds provides some insights. A study on novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, which share the 5-fluoropyridin-3-yl moiety, demonstrated moderate to potent antibacterial activity against a range of Gram-positive bacteria. nih.gov One of the most active compounds in this series exhibited a minimum inhibitory concentration (MIC) value of 0.25 µg/mL against certain strains, an activity eight-fold stronger than the antibiotic linezolid. nih.gov These oxazolidinone derivatives are known to inhibit the initial stages of bacterial protein synthesis, a mechanism that differs from many other antibiotic classes. nih.gov
Another study on N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, which contain a fluoro-morpholino-phenyl scaffold, also reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The most potent compounds in this series exhibited MIC values as low as 75 µg/mL against Bacillus subtilis. researchgate.net These findings suggest that the broader chemical space around fluorinated morpholine-containing structures warrants further investigation for antibacterial potential.
Table 1: In Vitro Antibacterial Activity of Structurally Related Compounds
| Compound Class | Bacterial Strains | MIC Range (µg/mL) | Reference |
| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | 0.25 - 32 | nih.gov |
| N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides | Bacillus subtilis | 75 | researchgate.net |
Note: Data for the specific compound this compound is not available in the cited literature.
Antifungal Activity Investigations
The morpholine chemical class includes established antifungal agents like fenpropimorph (B1672530) and amorolfine. nih.gov These compounds typically act by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. nih.gov Silicon-incorporated analogs of these morpholine antifungals have been synthesized and shown to exhibit potent, broad-spectrum antifungal activity against various human fungal pathogens, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov Some of these sila-analogues demonstrated superior or comparable fungicidal potential to existing drugs like fluconazole, fenpropimorph, and amorolfine. nih.gov
Biofilm Formation Inhibitory Activity
Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. nih.gov Research has shown that compounds capable of inhibiting biofilm formation can be valuable therapeutic tools. nih.gov
A study on 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives found that these compounds could not only inhibit the growth of Gram-positive bacteria but also hamper the formation of biofilms. nih.gov This anti-biofilm activity is a promising characteristic for developing new treatments for persistent bacterial infections. Additionally, the anticancer drug 5-fluorouracil (B62378), which contains a fluorinated pyrimidine ring similar to the fluoropyridine in the compound of interest, has been shown to inhibit biofilm formation in Pseudomonas aeruginosa in a dose-dependent manner. nih.gov At concentrations of 12 and 100 µg/mL, 5-fluorouracil led to over a 70% reduction in biofilm biomass. nih.gov While these findings are for related structures, they suggest that the 5-fluoropyridine moiety might contribute to anti-biofilm activity. Direct experimental data for this compound is needed to confirm this hypothesis.
Bacterial Resistance Mechanisms in Response to Compound Exposure
The development of bacterial resistance is a major concern for all antimicrobial agents. Understanding the mechanisms by which bacteria might develop resistance to a new compound is crucial for its long-term viability. For the broader class of morpholine antifungals, resistance is considered more difficult to acquire because they target two different enzymes in the ergosterol biosynthesis pathway, necessitating mutations in two separate genes. nih.gov
In the context of antibacterial agents, resistance to oxazolidinones, which are structurally related to some of the compounds discussed, can emerge after long-term use. nih.gov However, there are no specific studies available that investigate the mechanisms of bacterial resistance to this compound. Such research would be essential to understand its potential for sustained clinical use.
Anticancer Research Applications
The morpholine heterocycle is a prevalent feature in a multitude of compounds investigated for their anticancer properties. researchgate.net Its inclusion in a molecule can modulate pharmacokinetic properties and enhance interactions with various molecular targets. researchgate.net
While direct preclinical anticancer studies on this compound are not found in the reviewed literature, the anticancer potential of the morpholine scaffold is well-established. For example, morpholine-substituted tetrahydroquinoline derivatives have been synthesized and shown to be potent mTOR inhibitors with strong and specific anticancer action against lung and breast cancer cell lines. nih.gov One such compound demonstrated an IC50 value of 0.033 µM against A549 lung cancer cells. nih.gov
Furthermore, the fluorinated pyridine (B92270) moiety is also of interest in anticancer drug design. The anticancer drug 5-fluorouracil is a fluorinated pyrimidine, and its activity is a cornerstone of many chemotherapy regimens. nih.gov The synthesis of novel trifluoromethyl succinimides containing a (het)aryl group has also been explored, with some compounds showing activity against leukemia, non-small cell lung cancer, and renal cancer cell lines. nih.gov
A patent for a more complex molecule, 6-[4-(5-fluoropyridin-3-yl)sulfonyl-2-(trifluoromethyl)piperazin-1-yl]-4-(3-methylmorpholin-4-yl)-1H-pyridin-2-one, which contains both the 5-fluoropyridin-3-yl and a morpholinyl moiety, has been filed, suggesting an interest in combining these fragments for therapeutic purposes, likely in the oncology space. google.com However, specific anticancer activity data for this compound remains to be published.
Inhibition of Cancer Cell Proliferation in In Vitro Models
There is currently no specific data available in peer-reviewed literature detailing the inhibitory effects of this compound on the proliferation of cancer cell lines. While numerous studies investigate the anti-proliferative properties of various morpholine derivatives against a range of cancer cells, these findings cannot be directly attributed to this compound without specific experimental evidence.
Mechanistic Studies on Cellular Pathways (e.g., apoptosis induction)
Similarly, a thorough search did not yield any mechanistic studies on the cellular pathways affected by this compound. There is no available research that demonstrates whether this compound induces apoptosis (programmed cell death) or elucidates the specific molecular signaling cascades it might modulate within a cell.
Neuromodulatory and Neuroprotective Research Applications
Investigation of Effects on Neurotransmitter Systems
No studies were found that investigate the effects of this compound on neurotransmitter systems. The morpholine ring is present in some centrally active agents, but specific data for this compound is absent from the scientific record.
Preclinical Models for Cognitive Function and Related Mechanisms
There is no available research on the use of this compound in preclinical models for cognitive function or any related mechanisms.
Applications as Chemical Probes for Biological Pathway Elucidation
The use of this compound as a chemical probe to elucidate biological pathways has not been reported in the available scientific literature.
Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling
No research has been published that connects this compound to the modulation of Aryl Hydrocarbon Receptor (AhR) signaling. While AhR is a target of interest for various therapeutic areas, there is no evidence to suggest that this specific compound has been investigated for its activity on this receptor.
Structure Activity Relationship Sar Studies of 4 5 Fluoropyridin 3 Yl Morpholine and Analogues
Impact of Fluorine Substitution on Biological Activity and Molecular Recognition
The introduction of a fluorine atom at the 5-position of the pyridine (B92270) ring in 4-(5-Fluoropyridin-3-yl)morpholine has a profound impact on its biological profile. Fluorine, being the most electronegative element, significantly alters the electronic distribution within the pyridine ring. This modification can enhance binding affinity to target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. The carbon-fluorine bond can act as a hydrogen bond acceptor, a feature that is often exploited in drug design to improve potency and selectivity.
Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of the compound. For instance, in many heterocyclic compounds, the position occupied by the fluorine in this compound would be susceptible to cytochrome P450-mediated oxidation. The presence of the fluorine atom at this position prevents this metabolic transformation, leading to a longer half-life in vivo. The steric bulk of fluorine is minimal, being comparable to that of a hydrogen atom, which means its introduction does not typically lead to adverse steric clashes in the binding pocket of a protein.
Role of Morpholine (B109124) Ring Conformation and Substitution Patterns
Substitutions on the morpholine ring can have a significant impact on both the potency and the physicochemical properties of the analogs. For example, the introduction of methyl groups at the 2- and 6-positions of the morpholine ring can have stereochemical implications, as discussed in a later section. These substitutions can also modulate the lipophilicity and basicity of the morpholine nitrogen, which can affect cell permeability and off-target activities. The nitrogen atom of the morpholine ring is a key hydrogen bond acceptor, and its accessibility is crucial for molecular recognition.
Future Research Directions for 4 5 Fluoropyridin 3 Yl Morpholine
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of 4-(5-Fluoropyridin-3-yl)morpholine and its derivatives is a crucial starting point for any future research. While general methods for the synthesis of morpholine (B109124) and pyridine (B92270) derivatives exist, the development of novel, efficient, and sustainable synthetic routes tailored to this specific compound is of high importance.
Future research should focus on:
Green Synthesis Approaches: Exploring environmentally friendly reaction conditions is paramount. This could involve the use of greener solvents, catalysts, and energy sources. For instance, one-pot multicomponent reactions under microwave irradiation have been shown to be effective for synthesizing other novel pyridine derivatives with high yields and short reaction times. nih.gov A simple, high-yielding, one- or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK has been reported for the conversion of 1,2-amino alcohols to morpholines, offering a potential sustainable pathway. nih.govorganic-chemistry.org
Catalytic Methods: Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-N bonds in the synthesis of morpholine derivatives. e3s-conferences.org Investigating various palladium catalysts and reaction conditions could lead to optimized and highly efficient syntheses of this compound.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient method for the synthesis of diversely substituted 3-fluoropyridines from ketone components. acs.org This approach could be adapted for the synthesis of the target compound, potentially allowing for the construction of the 3-fluoropyridine (B146971) core from simple starting materials. acs.org
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and product consistency. organic-chemistry.org Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for further research and potential applications.
| Synthetic Strategy | Potential Advantages | Key Reagents/Conditions | Relevant Research |
| Green Synthesis | Reduced environmental impact, cost-effective | Microwave irradiation, sustainable solvents | nih.gov |
| Catalytic Methods | High efficiency, selectivity | Palladium catalysts, cross-coupling reactions | e3s-conferences.org |
| Photoredox Catalysis | Mild reaction conditions, use of visible light | fac-Ir(ppy)3, blue LED irradiation | acs.org |
| Flow Chemistry | Scalability, safety, consistency | Continuous flow reactors | organic-chemistry.org |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry can provide valuable insights into the properties and potential applications of this compound, guiding experimental work and accelerating the discovery process.
Future computational studies should include:
Molecular Docking Studies: To explore the potential biological activity of this compound, molecular docking simulations can be performed against various protein targets. gyanvihar.orgresearchgate.netnih.govjapsonline.com This can help in identifying potential binding modes and affinities, thereby prioritizing experimental screening efforts. For instance, docking studies on other morpholine derivatives have helped in understanding their interactions with enzyme active sites. gyanvihar.org
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can help in understanding its chemical behavior and in interpreting experimental data.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in complex with a biological target. nih.govmdpi.com This can help in assessing its conformational flexibility and the stability of its interactions.
In Silico Target Fishing: Computational strategies for target fishing can be employed to predict the potential biological targets of this compound based on its chemical structure. nih.gov This can help in elucidating its mechanism of action and identifying new therapeutic opportunities. nih.gov
| Computational Method | Predicted Properties/Applications | Key Software/Techniques | Relevant Research |
| Molecular Docking | Binding affinity, interaction modes with biological targets | VLifeMDS, MOE | gyanvihar.orgresearchgate.net |
| Quantum Chemistry | Electronic structure, reactivity, spectroscopic properties | DFT, ab initio methods | |
| Molecular Dynamics | Conformational analysis, interaction stability | GROMACS, AMBER | nih.govmdpi.com |
| In Silico Target Fishing | Prediction of biological targets, mechanism of action | Ligand-based and receptor-based methods | nih.gov |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The presence of the fluorinated pyridine and morpholine moieties, both of which are found in numerous biologically active compounds, suggests that this compound could have interesting pharmacological properties. e3s-conferences.orgnih.govacs.orgmdpi.com
Future research in this area should focus on:
Broad-Spectrum Biological Screening: The compound should be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify any potential therapeutic activities. The pyridine unit is a key component in many approved drugs, and the introduction of a fluorine atom can significantly alter biological properties. acs.org
Anticancer Activity: Many morpholine and pyridine derivatives have shown promising anticancer activity. researchgate.netnih.govacs.orgnih.gov Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines is a logical step. For example, some morpholine-substituted compounds have exhibited potent and selective cytotoxicity against lung and breast cancer cell lines. nih.govacs.org
Kinase Inhibition: Pyridine-based compounds have been investigated as inhibitors of various kinases, which are important targets in cancer therapy. nih.govnih.gov Screening this compound against a panel of kinases could reveal novel inhibitory activities.
Mechanistic Studies: If any significant biological activity is identified, detailed mechanistic studies should be undertaken to understand how the compound exerts its effects at the molecular level. nih.govmdpi.comnih.gov This could involve identifying the specific binding site on the target protein and elucidating the downstream signaling pathways affected.
Design and Synthesis of Next-Generation Research Probes and Tool Compounds
This compound can serve as a scaffold for the design and synthesis of more complex molecules with tailored properties for use as research probes and tool compounds.
Future efforts in this direction should include:
Analogue Synthesis: A library of analogues of this compound should be synthesized by modifying the substituents on both the pyridine and morpholine rings. This will allow for the exploration of structure-activity relationships (SAR).
Bioconjugation: The molecule could be functionalized with reactive groups to enable its conjugation to other molecules, such as fluorescent dyes, biotin, or affinity tags. This would facilitate its use in various biological assays, such as fluorescence microscopy and pull-down experiments.
Photoaffinity Labeling Probes: The introduction of a photolabile group could transform the compound into a photoaffinity probe, which can be used to covalently label its biological target upon photoactivation, aiding in target identification and validation.
Integration of High-Throughput Screening with Mechanistic Studies
To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies should be integrated with detailed mechanistic studies. nih.govscienceintheclassroom.orgrsc.orgnih.govnih.gov
Future research should focus on:
HTS of Compound Libraries: A library of derivatives based on the this compound scaffold should be synthesized and screened against a diverse range of biological targets using HTS platforms. scienceintheclassroom.orgnih.govfrontiersin.org This can rapidly identify "hit" compounds with promising activities. frontiersin.org
Hit-to-Lead Optimization: The hits identified from HTS campaigns should be subjected to a process of hit-to-lead optimization, where their potency, selectivity, and pharmacokinetic properties are improved through iterative cycles of chemical synthesis and biological testing.
Mechanism of Action Studies for HTS Hits: For the most promising lead compounds, detailed mechanistic studies should be conducted to understand their mode of action. This integration of HTS and mechanistic studies will create a powerful discovery pipeline for novel therapeutic agents and research tools. On-the-fly compound synthesis and in-situ screening in a highly miniaturized and automated format has the potential to greatly reduce the environmental footprint of medicinal chemistry. rsc.org
| Research Area | Key Objectives | Methodologies | Potential Outcomes |
| Analogue Synthesis | Explore Structure-Activity Relationships (SAR) | Parallel synthesis, combinatorial chemistry | Identification of more potent and selective compounds |
| Bioconjugation | Develop research probes for biological assays | Click chemistry, amide coupling | Fluorescently labeled or biotinylated probes |
| HTS of Compound Libraries | Rapidly identify "hit" compounds | Automated screening platforms, cell-based assays | Discovery of novel biological activities |
| Mechanistic Studies | Elucidate the mode of action of active compounds | Biochemical assays, structural biology | Understanding of molecular mechanisms, target validation |
Q & A
Q. Experimental Design :
Q. Table 1: Pressure-Dependent Raman Shifts in Morpholine Derivatives
| Pressure (GPa) | Observed Shifts (cm⁻¹) | Assignment |
|---|---|---|
| 0.7 | 2988 → 2995 (merged) | C-H stretching (pyridine) |
| 1.7 | 3129 (new peak) | C-H···O hydrogen bonding |
| 2.5 | 3012/3023 (split) | Morpholine ring distortion |
Advanced: How are crystallographic data contradictions resolved during structure refinement?
Answer:
Software like SHELXL addresses challenges via:
- Twinning Analysis : For non-merohedral twinning, use Hooft parameters or TWIN/BASF commands.
- Disorder Modeling : Partial occupancy refinement for flexible morpholine rings or fluoropyridine orientations.
- Validation Tools : R-factor convergence (<5%), ADP (atomic displacement parameter) checks, and Hirshfeld surface analysis ensure model reliability .
Case Study : SHELX refinement of 4-(benzenesulfonyl)morpholine derivatives under high-pressure conditions required iterative cycles to resolve electron density ambiguities .
Basic: What experimental parameters are critical for stability studies under environmental stress?
Answer:
- Thermal Stability : TGA/DSC to assess decomposition temperatures (typically >200°C for morpholine derivatives).
- Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., ICH Q1B guidelines).
- Hydrolytic Stability : pH-dependent degradation studies (pH 1–13, 37°C) with HPLC monitoring.
Key Finding : Morpholine derivatives exhibit enhanced stability in anhydrous, inert atmospheres due to susceptibility to oxidation .
Advanced: How can conformational isomers be distinguished using combined spectroscopic and computational approaches?
Answer:
- Dynamic NMR : Variable-temperature ¹H NMR detects coalescence temperatures for interconverting isomers.
- DFT Calculations : Compare theoretical IR/Raman spectra (e.g., Gaussian09) with experimental data to identify dominant conformers.
- X-ray Crystallography : Resolve spatial arrangements; e.g., chair vs. boat conformations in morpholine rings .
Example : For 4-(4-fluorophenyl)morpholine, NOESY correlations and torsional angle analysis differentiate axial vs. equatorial fluorine positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
